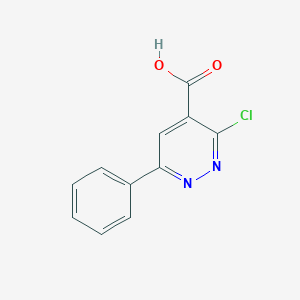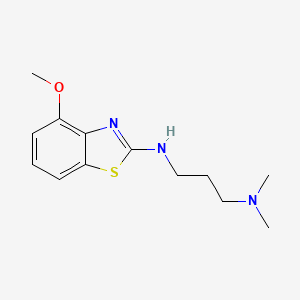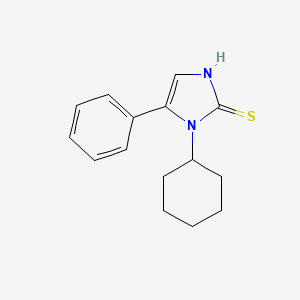
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
“(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C₇H₅ClF₃NO . It is an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The molecular weight of the compound is 211.57 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be used as an intermediate in the synthesis of the fungicide fluazinam . It can also be transformed into other compounds through processes such as reducing amination .Physical And Chemical Properties Analysis
The compound has a melting point of 36-38°C and a density of 1.524 g/mL at 25°C . It is a liquid at room temperature .Scientific Research Applications
Chemical Analogues and Structural Studies
The study of chemical analogues of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol contributes significantly to understanding the structural and electronic properties of related compounds. For instance, the analysis of isomorphous structures such as methyl- and chloro-substituted small heterocyclic analogues provides insights into the chlorine-methyl (Cl-Me) exchange rule. These structures, including 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, show extensive disorder which is crucial for the description of their structures and has implications in data-mining procedures for detecting isomorphism automatically (Swamy et al., 2013).
Biocatalysis and Green Chemistry
In the realm of biocatalysis and green chemistry, this compound analogues are used to synthesize valuable chemical intermediates. The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli illustrates an environmentally friendly approach. This method significantly improves substrate tolerance and reduces product inhibition and toxicity, highlighting the potential of microbial biocatalysts in sustainable chemical synthesis (Chen et al., 2021).
Corrosion Inhibition
Derivatives of this compound, such as 1,2,3-triazole derivatives, are explored for their application as corrosion inhibitors for mild steel in acidic media. Studies show that these compounds can effectively inhibit corrosion by adsorbing on the steel surface, with certain derivatives providing more efficient protection than others. This highlights the compound's role in the development of new, more effective corrosion inhibitors for industrial applications (Ma et al., 2017).
Solubility and Physical Chemistry Studies
Understanding the solubility of related compounds in various solvents is critical for their application in different scientific and industrial processes. The study of the solubility of 2-Chloro-3-(trifluoromethyl)pyridine, for example, helps to understand the relationship between solubility and solvent polarity, which is essential for designing processes involving these compounds (Wang et al., 2018).
Coordination Chemistry and Supramolecular Assemblies
In coordination chemistry, compounds structurally related to this compound are used to synthesize complex metal assemblies. For instance, the synthesis and characterization of fac-Re(CO)3Cl complexes with electronically tuned inverse pyridyl-1,2,3-triazole ligands demonstrate the utility of these compounds in creating materials with novel electronic properties. Such studies contribute to the development of materials for electronic, photonic, and catalytic applications (Anderson et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency towards enzyme inhibition by key hydrogen bonding interactions with the protein .
Biochemical Pathways
Related compounds have been shown to impact microbial fatty acid synthase (fas), a multidomain enzyme complex .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties .
Result of Action
Related compounds have been shown to inhibit the production of the primary membrane component palmitate and halt the assembly of virulence-determining components of bacterial cell walls .
Action Environment
The presence of the trifluoromethyl group could potentially enhance the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in the synthesis of fluorinated building blocks, which are essential in the development of pharmaceuticals and agrochemicals . The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activities and potentially altering metabolic pathways . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes, leading to alterations in gene expression and cellular metabolism . The compound can modulate the activity of transcription factors, thereby impacting the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity and function . The compound can inhibit or activate enzymes by forming covalent or non-covalent interactions with their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, with specific dosages required to achieve desired biological outcomes without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby maximizing its biological activity .
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVRQMKHNSMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650745 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033463-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)
![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)

![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)


![2-[2-(2-Chloro-6,7-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1415930.png)




